Nickel ethylenediaminetetraacetic acid

Description

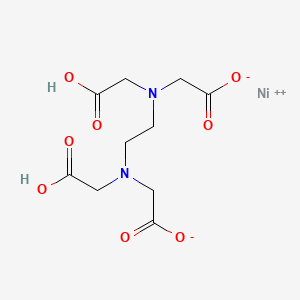

Structure

3D Structure of Parent

Properties

CAS No. |

25481-21-4 |

|---|---|

Molecular Formula |

C10H14N2NiO8 |

Molecular Weight |

348.92 g/mol |

IUPAC Name |

2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;nickel(2+) |

InChI |

InChI=1S/C10H16N2O8.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |

InChI Key |

HTLPAEWBUABNNS-UHFFFAOYSA-L |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Nickel Edta Complexes

Chemical Synthesis of Nickel Ethylenediaminetetraacetic Acid Complexes

The conventional synthesis of Nickel-EDTA involves the direct reaction of a nickel(II) salt with a salt of ethylenediaminetetraacetic acid in an aqueous solution. This process forms a highly stable, 1:1 chelate complex, typically with the formula [Ni(EDTA)]²⁻. laboratorynotes.com In this complex, the nickel ion is coordinated by the two nitrogen atoms and four carboxylate oxygen atoms of the hexadentate EDTA ligand, resulting in a stable octahedral geometry. laboratorynotes.com

The choice of precursors is a critical first step in the synthesis of Nickel-EDTA. The nickel source is typically a soluble nickel(II) salt, while the EDTA is provided in a deprotonated form to facilitate chelation.

Nickel(II) Precursors:

Nickel(II) sulfate (B86663) (NiSO₄)

Nickel(II) chloride (NiCl₂) laboratorynotes.com

Nickel(II) nitrate (B79036) (Ni(NO₃)₂)

EDTA Precursors:

Ethylenediaminetetraacetic acid (H₄EDTA)

Disodium (B8443419) EDTA (Na₂H₂EDTA) laboratorynotes.com

Tetrasodium (B8768297) EDTA (Na₄EDTA) laboratorynotes.com

The reaction proceeds based on a precise 1:1 molar ratio, meaning one mole of nickel(II) ions reacts with one mole of EDTA. youtube.com This well-defined stoichiometry is fundamental to the quantitative nature of the complex formation, which is crucial for applications such as complexometric titrations. laboratorynotes.comyoutube.com The use of disodium or tetrasodium salts of EDTA is common as they are more soluble in water than the acidic form and provide the deprotonated carboxylate groups necessary for coordination. laboratorynotes.com

Table 1: Common Precursors for Nickel-EDTA Synthesis

| Nickel(II) Salt Precursor | EDTA Salt Precursor | Resulting Complex Anion |

|---|---|---|

| Nickel(II) Sulfate (NiSO₄) | Disodium EDTA (Na₂H₂EDTA) | [Ni(EDTA)]²⁻ |

| Nickel(II) Chloride (NiCl₂) | Tetrasodium EDTA (Na₄EDTA) | [Ni(EDTA)]²⁻ |

The formation of the Nickel-EDTA complex is highly dependent on the reaction environment. Optimizing parameters such as pH and temperature is essential for maximizing yield and ensuring the stability of the complex.

pH: The pH of the reaction medium is arguably the most critical factor. The complex formation is typically carried out under controlled pH conditions, generally in the range of 6 to 9. laboratorynotes.com In more acidic solutions (low pH), the carboxylate groups of EDTA become protonated, competing with the nickel ions for the ligand's coordination sites and inhibiting complex formation. neptjournal.comnih.gov Conversely, in highly alkaline solutions, nickel ions may precipitate as nickel(II) hydroxide (B78521) (Ni(OH)₂), preventing the desired reaction. researchgate.net Research on extracting nickel from catalysts has shown that a pH of 10 can be optimal for forming the Ni-EDTA complex, ensuring the EDTA is sufficiently deprotonated for chelation. neptjournal.comnih.gov

Temperature: The reaction rate can be influenced by temperature. Gently heating the solution can facilitate the complexation process. laboratorynotes.com In some industrial applications, such as treating effluent, temperatures above 180°F (approximately 82°C) are used to accelerate the reaction kinetics. google.com Studies involving the leaching of nickel from spent catalysts have utilized temperatures as high as 90-100°C to achieve up to 95% nickel extraction via EDTA complexation. neptjournal.comnih.govresearchgate.net Stirring the solution is also a common practice to ensure homogeneity and promote the interaction between the reactants. laboratorynotes.com

Table 2: Optimized Conditions for Nickel-EDTA Complex Formation

| Parameter | Typical Range | Optimal Value for Specific Applications | Rationale |

|---|---|---|---|

| pH | 6 - 10 | pH 10 (for catalyst leaching) neptjournal.comnih.gov | Ensures deprotonation of EDTA's carboxylate groups for effective chelation. laboratorynotes.com |

| Temperature | Ambient to 100°C | 90-100°C (for catalyst leaching) neptjournal.comnih.gov | Increases reaction rate and complex formation. laboratorynotes.comgoogle.com |

| Stirring | Applied | 400-700 rpm (for catalyst leaching) nih.gov | Ensures homogeneity and facilitates reactant interaction. laboratorynotes.com |

Once the complex is formed in solution, it must be isolated and purified. The resulting Nickel-EDTA complexes are typically blue to green crystalline solids in their isolated state. laboratorynotes.com

Common strategies for isolation include:

Precipitation: The complex can often be precipitated from the aqueous solution. One method involves the addition of a water-miscible organic solvent, such as methanol, which reduces the solubility of the ionic complex, causing it to crystallize out of the solution. scielo.br

Evaporation: The solvent can be carefully evaporated to concentrate the solution, leading to the crystallization of the product. lasalle.edu

Filtration: Once the solid product has crystallized or precipitated, it is separated from the liquid phase by filtration. scribd.com The collected solid is then typically washed with a small amount of cold solvent to remove any soluble impurities and subsequently dried.

Purification may involve recrystallization, where the isolated solid is redissolved in a minimum amount of hot solvent and allowed to cool slowly, forming purer crystals. The choice of solvent and temperature is critical for successful recrystallization.

It is also possible to recover the nickel and EDTA separately from the complex. This "de-chelation" can be achieved by drastically lowering the pH with a strong acid like nitric or sulfuric acid. neptjournal.comnih.govresearchgate.net This protonates the EDTA, causing it to precipitate as H₄EDTA, leaving the nickel(II) ions in the solution. neptjournal.comresearchgate.net

Advanced Synthetic Approaches for Functionalized Nickel-EDTA Derivatives

Beyond the simple complex, advanced synthetic methods focus on creating functionalized EDTA derivatives. These approaches involve attaching the EDTA molecule to larger structures, such as polymers or nanocomposites, to create materials with specific properties, like metal ion sorption. sid.ir

A prominent strategy involves the use of ethylenediaminetetraacetic acid dianhydride (A-EDTA) as a reactive precursor. This dianhydride can react with functional groups, such as amines (-NH₂) and hydroxyls (-OH), on a polymer backbone. For instance, EDTA has been successfully functionalized onto polyacrylonitrile (B21495) (PAN). sid.irresearchgate.net The process involves first modifying PAN to introduce amine or hydroxyl groups and then reacting it with A-EDTA to covalently link the EDTA ligand to the polymer. sid.ir

These EDTA-functionalized polymers can then be used to form complexes with nickel ions by dispersing the polymer in an aqueous solution of a Ni²⁺ salt. sid.irresearchgate.net The metal sorption capacity of these materials is pH-dependent, with studies showing the highest sorption for Ni²⁺ at a pH of 5. sid.irresearchgate.net Similarly, EDTA has been functionalized onto graphene oxide-chitosan nanocomposites to create adsorbents for removing pollutants from wastewater. nih.gov These advanced materials leverage the strong chelating ability of the attached EDTA groups to bind nickel and other metal ions.

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula or Abbreviation |

|---|---|

| This compound | [Ni(EDTA)]²⁻ |

| Nickel(II) sulfate | NiSO₄ |

| Nickel(II) chloride | NiCl₂ |

| Nickel(II) nitrate | Ni(NO₃)₂ |

| Ethylenediaminetetraacetic acid | H₄EDTA |

| Disodium EDTA | Na₂H₂EDTA |

| Tetrasodium EDTA | Na₄EDTA |

| Nickel(II) hydroxide | Ni(OH)₂ |

| Nitric acid | HNO₃ |

| Sulfuric acid | H₂SO₄ |

| Methanol | CH₃OH |

| Ethylenediaminetetraacetic acid dianhydride | A-EDTA |

| Polyacrylonitrile | PAN |

| Graphene oxide | GO |

Structural Elucidation and Coordination Geometries of Nickel Ethylenediaminetetraacetic Acid Systems

Fundamental Principles of Nickel-EDTA Coordination Chemistry

The coordination chemistry of Nickel(II) with ethylenediaminetetraacetic acid (EDTA) is fundamentally governed by the formation of a highly stable chelate complex. This stability arises from the multidentate nature of the EDTA ligand, which can envelop the central nickel ion.

Ethylenediaminetetraacetic acid is a versatile hexadentate chelating agent, meaning it possesses six donor atoms capable of binding to a central metal ion. brainly.indoubtnut.com In its interaction with Nickel(II) (Ni²⁺), EDTA forms a stable 1:1 complex, commonly formulated as [Ni(EDTA)]²⁻. laboratorynotes.com The chelation involves the coordination of the nickel ion by the two nitrogen atoms of the ethylenediamine (B42938) backbone and the four carboxylate oxygen atoms of the acetate (B1210297) arms. laboratorynotes.com This arrangement allows the EDTA molecule to effectively wrap around the Ni²⁺ ion, leading to a highly stable structure. laboratorynotes.com The formation of this complex is generally quantitative due to the strong affinity of EDTA for divalent metal ions. laboratorynotes.com

Under alkaline conditions, the four hydrogens attached to the carboxyl groups are lost, leaving six lone pairs available for bonding with a transition metal ion. youtube.com The resulting complex is resistant to dissociation in aqueous solutions across a wide pH range, particularly under neutral to slightly basic conditions. laboratorynotes.com

The coordination number of a central metal ion in a complex is the number of donor atoms directly bonded to it. doubtnut.com In the [Ni(EDTA)]²⁻ complex, the Nickel(II) ion is surrounded by the six donor atoms from the single EDTA ligand: four from the carboxylate groups and two from the amine groups. laboratorynotes.com Therefore, the coordination number of nickel in this complex is 6. brainly.indoubtnut.com This six-coordinate arrangement results in an octahedral geometry around the central Ni²⁺ ion, a favored configuration for a d⁸ metal ion like Nickel(II). laboratorynotes.comdocbrown.info While Nickel(II) can form complexes with coordination numbers of 4, 5, and 6 with various ligands, the hexadentate nature of EDTA strongly favors the formation of a six-coordinate, octahedral complex. isdsnet.com

| Property | Value/Description | Reference |

|---|---|---|

| Central Metal Ion | Nickel(II), Ni²⁺ | laboratorynotes.com |

| Ligand | Ethylenediaminetetraacetic acid (EDTA) | brainly.inlaboratorynotes.com |

| Ligand Denticity | Hexadentate | brainly.indoubtnut.com |

| Coordination Number of Ni(II) | 6 | brainly.indoubtnut.com |

| Coordination Geometry | Octahedral | laboratorynotes.comyoutube.com |

| Donor Atoms | 2 Nitrogen, 4 Oxygen | laboratorynotes.com |

Spectroscopic and Diffraction Techniques for Structural Characterization

A variety of analytical techniques are employed to elucidate the detailed structure of Nickel-EDTA complexes in both solution and solid states. These methods provide insights into bonding, electronic structure, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of metal complexes in solution. Studies using ¹⁷O NMR have revealed nuances in the coordination of Nickel(II) by EDTA that depend on solution conditions. rsc.org

In acidic solutions (e.g., pH 2), the Nickel-EDTA complex primarily exists in a form where one of the carboxylate arms is protonated. rsc.org This protonated arm is detached from the nickel ion's coordination sphere and is replaced by a water molecule, resulting in a pentadentate EDTA coordination. rsc.org

In neutral solutions (pH 6–7), the situation is more complex. A temperature-dependent equilibrium exists between two distinct six-coordinate forms:

A species where EDTA acts as a hexadentate ligand. rsc.org

A species where EDTA is pentadentate, with the sixth coordination site occupied by a water molecule. rsc.org

This dynamic equilibrium highlights the flexibility of the Ni-EDTA coordination in aqueous environments.

UV-Visible spectroscopy provides information about the d-d electronic transitions within the central Nickel(II) ion, which are influenced by the ligand field created by EDTA. laboratorynotes.comlibretexts.org The [Ni(EDTA)]²⁻ complex in aqueous solution is typically blue or green, a color that arises from the absorption of light in the visible region, promoting d-electrons to higher energy d-orbitals. laboratorynotes.com

For octahedral Ni(II) complexes, which have a d⁸ electron configuration, three spin-allowed d-d transitions are typically expected. The interpretation of the electronic absorption spectra for Ni(II) complexes is often based on an octahedral (Oₕ) model. researchgate.net The observed absorption bands correspond to transitions from the ³A₂g ground state to excited states.

| Transition | Band Designation | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| ³A₂g → ³T₂g(F) | Band I | ~8,000 - 13,000 |

| ³A₂g → ³T₁g(F) | Band III | ~15,000 - 19,000 |

| ³A₂g → ³T₁g(P) | Band IV | ~25,000 - 29,000 |

Note: The exact positions of absorption bands for [Ni(EDTA)]²⁻ are influenced by the specific solvent and conditions. The table provides a general reference for octahedral Ni(II) complexes.

The ligand field created by EDTA results in absorption spectra characteristic of a six-coordinate nickel complex. For instance, the related hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, shows prominent absorption peaks around 450 nm and 700 nm. docbrown.info The specific wavelengths and intensities of absorption for [Ni(EDTA)]²⁻ provide quantitative data on the ligand field splitting energy.

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of crystalline solids. walisongo.ac.id XRD studies on nickel complexes with EDTA-type ligands have confirmed the coordination geometries and bond lengths in the solid state.

For example, the crystal structure of a related compound, Mg[Ni(1,3-pd3ap)]·10H₂O, which contains an unsymmetrical hexadentate EDTA-type ligand, revealed a distorted octahedral geometry around the Nickel(II) ion. researchgate.net Similarly, X-ray diffraction analysis of another complex, [Ni₃(μ-L)₂(bipy)₃] (where L is an EDTA-type ligand), also showed a distorted octahedral coordination geometry around each Ni(II) center. researchgate.net While a simple Ni-EDTA salt's structure is a fundamental model, studies often focus on more complex systems. For instance, X-ray Absorption Spectroscopy (XAS), a technique that provides local structural information, has been used to study the molecular structure of species in the ternary Ni(II)–EDTA–CN⁻ system in aqueous solution. rsc.org These diffraction and spectroscopic studies consistently point to a six-coordinate, generally octahedral environment for Nickel(II) when fully chelated by EDTA or its analogs in the solid state. researchgate.netmdpi.com

Conformational Analysis and Potential Isomerism within Nickel-EDTA Complexes

The five chelate rings are not planar and can adopt different puckered conformations. These rings include:

One ethylenediamine (E) ring.

Two glycinate (B8599266) rings in the plane of the N-Ni-N moiety, referred to as the G rings.

Two glycinate rings in a plane perpendicular to the G rings, known as the R rings.

Isomerism in coordination compounds arises when molecules have the same chemical formula but different arrangements of atoms. uomustansiriyah.edu.iq For Ni-EDTA and related complexes, geometrical isomerism is a key feature. This type of isomerism occurs due to the different possible spatial arrangements of the donor atoms around the central nickel ion. While the parent [Ni(EDTA)]²⁻ complex has a relatively defined structure, substituted or analogous EDTA-type ligands can lead to distinct geometrical isomers.

For example, studies on nickel(II) complexes with EDTA-type ligands containing six-membered backbone rings, such as 1,3-propanediamine-N,N,N'-triacetate-N'-3-propionate (1,3-pd3ap), have successfully isolated and characterized different geometrical isomers. tandfonline.comresearchgate.net In one such case, only the trans(O₅) isomer was isolated, where the two five-membered glycinate rings occupy trans-axial positions, while the remaining glycinate and β-alaninate rings lie in the equatorial plane. tandfonline.comresearchgate.net For the complex with 1,3-propanediamine-N,N′-diacetate-N,N′-di-3-propionate (1,3-pddadp), the trans(O₆) isomer, where the two six-membered rings are in the trans position, was synthesized and confirmed by X-ray diffraction. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have shown that for the [Ni(1,3-pddadp)]²⁻ complex, the trans(O₆) isomer is the most stable, followed by the trans(O₅O₆) and trans(O₅) isomers. researchgate.netresearchgate.net

The potential for optical isomerism also exists if the complex is asymmetric and cannot be superimposed on its mirror image. uomustansiriyah.edu.iq The chiral nature of the gauche conformation of the ethylenediamine ring in the [Ni(EDTA)]²⁻ complex can lead to enantiomeric forms, making the complex optically active.

| Isomer Type | Description | Example with EDTA-type Ligand |

| Geometrical | Different spatial arrangement of donor atoms around the central metal ion. | trans(O₅) and trans(O₆) isomers in Ni(II) complexes with ligands like 1,3-pd3ap and 1,3-pddadp. tandfonline.comresearchgate.netresearchgate.netresearchgate.net |

| Conformational | Different puckering of the chelate rings (E, G, and R rings). | Equilibrium between hexadentate and pentadentate (with H₂O) coordination in aqueous solution. rsc.org |

| Optical | Non-superimposable mirror images (enantiomers) due to molecular chirality. | The gauche conformation (δ and λ) of the ethylenediamine ring can induce chirality in the [Ni(EDTA)]²⁻ complex. |

Structural Insights into Mixed-Ligand and Polynuclear Nickel-EDTA Coordination Compounds

Beyond the simple 1:1 nickel-EDTA complex, a variety of more complex structures can be formed, including mixed-ligand and polynuclear compounds. These systems are of interest for their diverse structural motifs and potential applications in areas like magnetism and catalysis.

Mixed-Ligand Complexes: Mixed-ligand complexes are formed when the nickel ion is coordinated to EDTA as well as other secondary ligands. neliti.com The formation of these complexes often depends on the reaction conditions, such as the pH and the molar ratios of the components. neliti.com EDTA can act as a primary, structure-forming ligand, with the remaining coordination sites on the nickel ion being occupied by other ligands. neliti.com

An example of this is the formation of heterobinuclear mixed-ligand complexes in systems containing Co(II), Ni(II), EDTA, and amino acids like aspartic acid and glutamic acid. Spectrophotometric studies have identified the formation of the complex [(CoAsp)Edta(NiGlu)]⁴⁻. neliti.com In such structures, the EDTA molecule can act as a bridging ligand between the two different metal centers, with each metal also being coordinated by an amino acid.

Another type of mixed-metal system involves the formation of ionic compounds where the cation and anion are both complex ions. The crystal structure of [Ni(Phen)₃][Ca(Edta)(H₂O)₂]·10.5H₂O reveals a structure built from [Ni(Phen)₃]²⁺ cations, [Ca(Edta)(H₂O)₂]²⁻ anions, and water molecules of crystallization. researchgate.net In this case, the nickel and EDTA are part of separate complex ions within the same crystal lattice.

Polynuclear Complexes: Polynuclear complexes contain two or more metal centers. vedantu.com EDTA and its analogues are adept at forming such structures, often acting as bridging ligands to link multiple metal ions. A well-characterized example is the polynuclear complex Ni₂(EDTA)(H₂O)₄·2H₂O. researchgate.net Its crystal structure consists of infinite, alternating zigzag chains. researchgate.net The structure features two distinct nickel(II) sites:

One Ni(II) ion is coordinated in a standard fashion by the EDTA ligand.

The second Ni(II) ion is coordinated by oxygen atoms from the carboxylate groups of the EDTA ligand of a neighboring complex and four water molecules. researchgate.net

This arrangement creates a one-dimensional polymeric chain. Magnetic studies of this compound have revealed interesting properties stemming from the interaction between the two different nickel sites along the chain. researchgate.net The ability of EDTA to bridge metal ions through its carboxylate groups is a key feature in the formation of these extended structures.

| Complex Type | Description | Structural Features | Example |

| Mixed-Ligand | Ni(II) is coordinated by EDTA and at least one other type of ligand. | EDTA can be a primary ligand, with secondary ligands occupying remaining coordination sites. | [(CoAsp)Edta(NiGlu)]⁴⁻ neliti.com |

| Mixed-Metal | Contains Ni(II) and another metal ion, with EDTA involved in the coordination of at least one. | Can form ionic lattices with complex cations and anions. | [Ni(Phen)₃][Ca(Edta)(H₂O)₂]·10.5H₂O researchgate.net |

| Polynuclear | Contains two or more Ni(II) ions, often bridged by the EDTA ligand. | EDTA's carboxylate groups can bridge metal centers, forming chains or other extended structures. | Ni₂(EDTA)(H₂O)₄·2H₂O researchgate.net |

Thermodynamic and Kinetic Investigations of Nickel Edta Complexation

Energetics of Nickel-EDTA Complex Formation

The high stability of the Nickel-EDTA complex can be understood by examining the thermodynamic parameters associated with its formation: enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

The enthalpy change (ΔH°) for the formation of the [Ni(EDTA)]²⁻ complex is exothermic, meaning heat is released during the reaction. This indicates the formation of stronger, more stable bonds between the nickel ion and the donor atoms of EDTA compared to the bonds between the nickel ion and the surrounding water molecules in the hydrated ion. However, the enthalpic contribution is not the primary driving force for the reaction's high stability.

The formation of the Nickel-EDTA complex is characterized by a large and positive entropy change (ΔS°). chegg.com This is the principal driving force behind the exceptional stability of the complex and is a hallmark of the "chelate effect". libretexts.orglibretexts.org

The large increase in entropy arises because one hexadentate EDTA ligand displaces six monodentate water molecules from the coordination sphere of the nickel ion. docbrown.info

[Ni(H₂O)₆]²⁺ + Y⁴⁻ → [Ni(Y)]²⁻ + 6H₂O

This reaction results in a net increase in the number of independent particles in the system (from two reactant particles to seven product particles), leading to a significant increase in the system's disorder, or entropy. This favorable entropy change strongly promotes the formation of the chelate complex. chegg.com Research has also shown that for the nickel complex, unlike many other metal-EDTA complexes, the entropy change is pH-dependent, decreasing considerably as the pH is lowered. nih.gov

ΔG° = ΔH° - TΔS°

Given that the enthalpy change (ΔH°) is negative (exothermic) and the entropy change (ΔS°) is large and positive, both terms contribute to a highly negative Gibbs free energy change. A large, negative ΔG° signifies a spontaneous and thermodynamically favorable reaction.

The Gibbs free energy is also directly related to the formation constant (K_f):

ΔG° = -RT ln(K_f)

The very large value of K_f for the Nickel-EDTA complex corresponds to a significantly negative ΔG°, confirming the high thermodynamic stability of the product. The combination of a favorable enthalpy change and a very favorable entropy change makes the formation of [Ni(EDTA)]²⁻ a highly spontaneous process. neliti.com

| Thermodynamic Parameter | Value/Sign | Contribution to Stability |

| Formation Constant (log K_f) | ~18.4 | Indicates a highly stable complex. |

| Enthalpy (ΔH°) | Negative (Exothermic) | Favorable; indicates stronger bond formation. |

| Entropy (ΔS°) | Large and Positive | Very favorable; the primary driving force (chelate effect). chegg.com |

| Gibbs Free Energy (ΔG°) | Large and Negative | Indicates a highly spontaneous reaction. |

Reaction Kinetics of Nickel-EDTA Complexation and Exchange Processes

The formation of the nickel-ethylenediaminetetraacetic acid (Ni-EDTA) complex, a vibrant green coordination compound, is a cornerstone of complexometric titrations and various industrial applications. laboratorynotes.comisdsnet.comyoutube.com Understanding the kinetics of its formation, dissociation, and exchange reactions is crucial for optimizing these processes.

Elucidation of Rate Laws and Reaction Orders for Nickel-EDTA Formation and Dissociation

The complexation of nickel(II) ions with EDTA is not an instantaneous process and its rate is influenced by the pH of the solution. researchgate.netoup.com Research has shown that the reaction in acetate (B1210297) buffers (pH 3.8 to 5.2) proceeds through multiple pathways. oup.com The primary reacting species of EDTA is the triply deprotonated form, HY³⁻.

The formation of the Ni-EDTA complex can be described by the following pathways and their respective rate constants, determined at 0°C and an ionic strength of 0.2 oup.com:

Path 1a: Ni²⁺ + HY³⁻ → NiHY⁻

Path 1b: NiOAc⁺ + HY³⁻ → NiHY⁻ + OAc⁻

Path 2a: Ni²⁺ + H₂Y²⁻ → NiHY⁻ + H⁺

Path 2b: NiOAc⁺ + H₂Y²⁻ → NiHY⁻ + H⁺ + OAc⁻

The rate-determining step in these pathways is the formation of the intermediate complex NiHY⁻, which then rapidly converts to the final stable complex NiY²⁻. oup.com

Table 1: Rate Constants for Nickel-EDTA Formation Pathways

| Reaction Pathway | Rate Constant (k) at 0°C | Units |

|---|---|---|

| k₁ₐ | 1.06 x 10⁴ | mol⁻¹ L s⁻¹ |

| k₁ₑ | 2.25 x 10⁴ | mol⁻¹ L s⁻¹ |

| k₂ₐ | 2.04 x 10² | mol⁻¹ L s⁻¹ |

| k₂ₑ | 6.04 x 10² | mol⁻¹ L s⁻¹ |

The dissociation of the Ni-EDTA complex is generally slow, especially in neutral to slightly basic conditions, owing to the high stability of the complex. laboratorynotes.com However, under acidic conditions, the complex can dissociate. researchgate.net The rate of dissociation is influenced by the hydrogen ion concentration, indicating that protonation of the coordinated EDTA ligand facilitates the release of the nickel ion. researchgate.net

Mechanistic Studies of Ligand Exchange and Metal Displacement Reactions Involving Ni-EDTA

Ligand exchange and metal displacement reactions involving the Ni-EDTA complex are fundamental to understanding its behavior in multicomponent systems. The rates of these reactions are often slower for Ni(II) compared to other divalent transition metals. bohrium.com

Ligand Exchange: The exchange of EDTA in a Ni-EDTA complex with another chelating agent, or vice versa, proceeds through various mechanistic pathways. These are broadly classified as dissociative, associative, and interchange mechanisms. libretexts.org For multidentate ligands like EDTA, the pathways are often described as adjunctive, disjunctive, or semijunctive. bohrium.comresearchgate.net

Disjunctive Pathway: The initial complex first dissociates, releasing the metal ion, which is then captured by the incoming ligand.

Adjunctive Pathway: The incoming ligand attacks the intact initial complex, forming a ternary intermediate.

Semijunctive Pathway: A partially dissociated initial complex, where the metal is still bound to some donor atoms of the first ligand, interacts with the incoming ligand. bohrium.com

Studies have shown that the capture of Ni(II) from complexes with tetradentate chelating agents by EDTA is significantly faster than by another hexadentate ligand, CDTA. bohrium.com This highlights the influence of the incoming ligand's structure on the reaction rate.

Metal Displacement: A metal ion in a Ni-EDTA complex can be replaced by another free metal ion that forms a more stable complex with EDTA. researchgate.net These exchange reactions are generally fast, often completing in under 30 minutes, and their rates appear to be more significantly affected by pH than by the concentration of the reactants. researchgate.net The driving force for this displacement is the greater thermodynamic stability of the new metal-EDTA complex.

Effects of Temperature and Competing Species on Nickel-EDTA Reaction Rates

Effect of Temperature: As with most chemical reactions, the rates of formation and dissociation of the Ni-EDTA complex are temperature-dependent. An increase in temperature generally leads to an increase in the reaction rate. isdsnet.comresearchgate.net This is because higher temperatures provide the reacting species with greater kinetic energy, increasing the frequency and energy of collisions, which in turn overcomes the activation energy barrier for the reaction. libretexts.org The Arrhenius equation quantitatively describes this relationship, where the rate constant increases exponentially with temperature. libretexts.org For instance, in complexometric titrations of Nickel(II) with EDTA, the reaction can be carried out effectively within a temperature range of 20-60°C, indicating that the complexation is sufficiently rapid within this range for analytical purposes. isdsnet.com

Effect of Competing Species: The presence of other ions or molecules in the solution can significantly affect the kinetics of Ni-EDTA complexation.

Competing Metal Ions: Other metal ions that can form complexes with EDTA will compete with Ni(II) for the ligand. nih.gov This can decrease the rate of Ni-EDTA formation by reducing the concentration of free EDTA available to react with nickel. The extent of this interference depends on the concentration and the stability constant of the competing metal-EDTA complex. iwaponline.com

Competing Ligands: Other ligands present in the solution can form complexes with Ni(II), thereby reducing the concentration of free Ni(II) available to react with EDTA and slowing down the formation of the Ni-EDTA complex.

Anions: Certain anions can also influence the reaction rates. For example, in the decomplexation of Ni-EDTA, the presence of chloride ions (Cl⁻) has been observed to accelerate the process, while nitrate (B79036) (NO₃⁻) and hydrogen phosphate (B84403) (HPO₄²⁻) ions can inhibit it. mdpi.com

The study of these effects is crucial in various applications, such as in the treatment of wastewater containing Ni-EDTA, where the presence of various coexisting ions is common. iwaponline.commdpi.comdeswater.com

Advanced Analytical Methodologies for Nickel Ethylenediaminetetraacetic Acid

Volumetric and Potentiometric Titration Techniques for Nickel Determination

Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a widely used and reliable method for the quantitative analysis of nickel ions in solution. sserc.org.ukhelmer-borgmann.ch This method is based on the formation of a stable, water-soluble 1:1 complex between Ni²⁺ ions and the EDTA tetra-anion (Y⁴⁻). youtube.com The reaction can be represented as:

Ni²⁺ + EDTA⁴⁻ → [Ni(EDTA)]²⁻

The stability of the Ni-EDTA complex is pH-dependent, and therefore, the titration is typically carried out in a buffered solution, commonly an ammonia-ammonium chloride buffer, to maintain a pH of around 10. slideshare.netyoutube.com This alkaline environment ensures the complete reaction between nickel and EDTA.

To detect the endpoint of the titration, a metallochromic indicator is used. Murexide is a common indicator for nickel titration with EDTA. slideshare.nettitrations.info The indicator itself is a chelating agent that forms a colored complex with the nickel ions. During the titration, EDTA, which forms a more stable complex with nickel than the indicator does, progressively displaces the indicator from the nickel ions. At the endpoint, when all the nickel ions have been complexed by EDTA, the free indicator imparts a distinct color change to the solution, signaling the completion of the reaction. For murexide, the color change is typically from yellow to violet or purple. titrations.infoporiyaan.in

The reaction between EDTA and Ni²⁺ can be relatively slow, so the titration should be performed slowly, especially near the endpoint, to ensure accurate results. titrations.info In some cases, a back-titration method is employed. This involves adding a known excess of a standardized EDTA solution to the nickel sample, allowing the complexation reaction to complete. The unreacted EDTA is then titrated with a standard solution of another metal ion, such as magnesium sulfate (B86663) or zinc sulfate, using an appropriate indicator like Eriochrome Black T. scribd.comysi.com

Table 1: Key Parameters for Complexometric Titration of Nickel with EDTA

| Parameter | Typical Condition/Reagent | Purpose |

|---|---|---|

| Titrant | Standardized EDTA solution (e.g., 0.01 M) | To form a stable complex with Ni²⁺ ions. |

| pH | ~10 | To ensure complete reaction and stability of the Ni-EDTA complex. |

| Buffer | Ammonia-Ammonium Chloride (NH₃/NH₄Cl) | To maintain a constant alkaline pH. youtube.com |

| Indicator | Murexide | To signal the endpoint of the titration through a color change (yellow to violet). slideshare.nettitrations.info |

| Titration Speed | Slow, especially near the endpoint | To accommodate the relatively slow reaction kinetics between Ni²⁺ and EDTA. titrations.info |

Potentiometric titrations offer an alternative to the use of colorimetric indicators for determining the equivalence point in the complexometric titration of nickel with EDTA. This technique involves monitoring the change in the potential of an indicator electrode as a function of the volume of titrant added.

A common approach for the potentiometric determination of nickel involves using a copper electrode. xylemanalytics.com Since the copper electrode is responsive to Cu²⁺ ions, a small amount of a Cu-EDTA complex is added to the nickel sample solution. The nickel ions in the sample displace the copper ions from the Cu-EDTA complex because the Ni-EDTA complex is more stable. This results in the presence of free Cu²⁺ ions in the solution.

As the titration with EDTA proceeds, the titrant first complexes with the free Ni²⁺ ions. Once all the nickel has been complexed, the excess EDTA then reacts with the free Cu²⁺ ions that were displaced. This causes a sharp change in the concentration of free Cu²⁺ ions, which is detected as a sudden change in the potential of the copper electrode, thus indicating the equivalence point of the titration. xylemanalytics.com

Chemically modified electrodes have also been developed for the direct potentiometric titration of nickel with EDTA. For instance, a graphite (B72142) paste electrode modified with a strong acid ion exchanger containing 4-(3,5-dichloro-2-pyridylazo)-1,3-diaminobenzene has been shown to be an effective end-point indicator for the automatic titration of Ni(II) with EDTA in buffered solutions at a pH of 3-4.5. nih.gov This method has demonstrated satisfactory accuracy and precision over a wide range of nickel concentrations, from 3 to 6000 ppm. nih.gov

Spectrometric Approaches for Analysis and Speciation

UV-Visible spectrophotometry is a versatile and non-destructive technique used for the quantification and monitoring of Ni-EDTA complexes in solutions. This method is based on the principle that the Ni-EDTA complex absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the absorbing species.

The Ni-EDTA complex exhibits a characteristic absorption spectrum that is influenced by factors such as pH. koreascholar.com The free, hydrated nickel ion, [Ni(H₂O)₆]²⁺, is typically green, while the Ni-EDTA complex, [Ni(EDTA)]²⁻, is often blue. proquest.comdocbrown.info The formation of the Ni-EDTA complex leads to a shift in the absorption maximum to a different wavelength. For instance, the absorbance peak for the Ni-EDTA complex is observed at around 384 nm, which is stronger than the absorbance peak of the free Ni²⁺ ion at 395 nm. proquest.com

This distinct spectral signature allows for the selective quantification of the Ni-EDTA complex, even in the presence of other substances. The method can be used to monitor the formation or degradation of the complex over time and under varying conditions. By creating a calibration curve of absorbance versus known concentrations of the Ni-EDTA complex, the concentration of the complex in an unknown sample can be determined.

The technique is particularly useful for studying the pH-dependent composition of nickel-chelate complexes. By recording the UV-Vis spectra of Ni-EDTA solutions at various pH levels, changes in the speciation and coordination environment of the nickel ion can be investigated. koreascholar.com

Table 2: UV-Visible Spectrophotometric Data for Nickel Species

| Species | Color in Aqueous Solution | Approximate Absorption Maximum (λmax) |

|---|---|---|

| Free Ni²⁺ ion ([Ni(H₂O)₆]²⁺) | Green | 395 nm proquest.com |

| Ni-EDTA complex ([Ni(EDTA)]²⁻) | Blue | 384 nm proquest.com |

Atomic Absorption Spectrometry (AAS) is a highly sensitive technique for determining the total nickel concentration in a sample. In AAS, a sample solution is atomized, and the ground-state atoms absorb light at a characteristic wavelength from a source lamp. The amount of light absorbed is proportional to the concentration of the element in the sample.

For the analysis of nickel in Ni-EDTA samples, the sample is typically introduced into a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS). Graphite Furnace AAS offers significantly lower detection limits than Flame AAS. nemi.govnemi.gov

When dealing with very low concentrations of nickel, a preconcentration step is often necessary to bring the analyte concentration within the detection range of the instrument. drawellanalytical.com Preconcentration techniques serve to increase the concentration of the target analyte while simultaneously removing potential matrix interferences.

Several preconcentration methods can be employed for the analysis of nickel, including:

Solid-phase extraction (SPE): This involves passing the sample solution through a column containing a solid adsorbent that selectively retains the nickel ions or their complexes. The retained nickel is then eluted with a small volume of a suitable solvent, resulting in a more concentrated solution. For example, lead and nickel have been preconcentrated as their EDTA complexes from aqueous solutions using a column containing Ambersorb-572, followed by determination by flame AAS. nih.gov

Coprecipitation: In this method, the target analyte (nickel) is coprecipitated with a larger amount of a carrier precipitate. The precipitate is then separated from the bulk solution and redissolved in a small volume of acid for analysis.

Solvent extraction: This technique involves the selective transfer of the analyte from the aqueous sample to an immiscible organic solvent.

The choice of preconcentration technique depends on the sample matrix, the required detection limit, and the available instrumentation.

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for elemental analysis, capable of detecting metals at trace and ultra-trace levels. thermofisher.com It is particularly well-suited for the analysis of nickel in complex matrices where other techniques may suffer from interferences. nih.gov

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

One of the major advantages of ICP-MS is its ability to overcome polyatomic interferences, which can be a significant challenge in the analysis of nickel, especially in matrices containing elements like calcium or in the presence of certain acids. For example, in the analysis of selenium in a high nickel matrix, single quadrupole ICP-MS can suffer from interferences such as ⁶⁰Ni¹⁸O on ⁷⁸Se. thermofisher.com More advanced ICP-MS systems, such as triple quadrupole ICP-MS, offer enhanced selectivity to effectively eliminate these interferences. thermofisher.com

For the analysis of nickel in samples containing EDTA, the total nickel concentration is determined. The high sensitivity of ICP-MS allows for the analysis of samples with very low nickel concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov The technique is robust and can handle a wide variety of sample types, including environmental, biological, and industrial samples. researchgate.netnih.gov

Table 3: Comparison of Spectrometric Techniques for Nickel Analysis

| Technique | Principle | Primary Application for Ni-EDTA | Key Advantages |

|---|---|---|---|

| UV-Visible Spectrophotometry | Measures the absorption of light by the Ni-EDTA complex. | Quantification and monitoring of the [Ni(EDTA)]²⁻ complex. | Non-destructive, relatively simple and inexpensive. nih.gov |

| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by ground-state nickel atoms. | Determination of total nickel concentration. | High selectivity and sensitivity, especially with a graphite furnace. |

| Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) | Ionizes nickel atoms in a plasma and separates them by mass-to-charge ratio. | High-sensitivity determination of total nickel in complex matrices. | Extremely low detection limits, multi-element capability, effective interference removal. thermofisher.com |

Chromatographic and Electrophoretic Separation Techniques

Advanced analytical techniques are essential for the separation, identification, and quantification of metal-EDTA complexes like nickel ethylenediaminetetraacetic acid. Chromatographic and electrophoretic methods, in particular, offer high resolution and sensitivity for analyzing these stable coordination compounds in various matrices.

Ion-Exchange Chromatography for Separation of Metal-EDTA Complexes

Ion-exchange chromatography is a powerful technique for the separation of metal ions by converting them into anionic EDTA complexes. oup.com The separation mechanism relies on the selective complexation of metal ions by ethylenediaminetetraacetic acid (EDTA), where the resulting negatively charged metal-EDTA complexes are separated on an anion-exchange column. osti.govresearchgate.net The selectivity of this method is primarily achieved through precise control of the mobile phase pH, which influences the charge and stability of the complexes. osti.gov

The retention behavior of different metal-EDTA complexes is influenced by factors such as ion charge, ion size, eluent type and concentration, and the stability of the complex. oup.com For instance, the separation of anionic metal-EDTA complexes of lead, zinc, and copper can be achieved using a carbonate eluent system. oup.com By incorporating a buffer in the sample and pre-treating the resin column with the same buffer, excellent pH control is maintained, ensuring reproducible and quantitative separations on a short cation exchange column. osti.gov

A common approach involves using an anion-exchange column with a specific eluent to separate the complexes, followed by detection. One method utilized a mobile phase containing 30 mM diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄) at pH 7.5 to achieve separation of metal-EDTA complexes within seven minutes. researchgate.net Detection can be accomplished using various techniques, including inductively coupled plasma mass spectrometry (ICP-MS) for element-specific detection or post-column reaction with a chromogenic agent like 4-(2-pyridylazo)resorcinol (B72590) (PAR) followed by UV-Vis absorbance detection. researchgate.netthermofisher.com

Table 1: Retention Behavior of Metal-EDTA Complexes and Anions

| Species | Predicted Retention Time (min) | Observed Retention Time (min) |

|---|---|---|

| Chloride (Cl⁻) | 3.45 | 3.45 |

| Nitrite (NO₂⁻) | 4.01 | 4.01 |

| Bromide (Br⁻) | 5.73 | 5.72 |

| Nitrate (B79036) (NO₃⁻) | 6.41 | 6.41 |

| Lead-EDTA (Pb-EDTA²⁻) | 10.32 | 10.35 |

| Copper-EDTA (Cu-EDTA²⁻) | 12.87 | 12.87 |

| Zinc-EDTA (Zn-EDTA²⁻) | 14.12 | 14.12 |

This table presents a comparison of predicted and observed retention times for various anions and metal-EDTA complexes using a multiple species retention model in an ion-exchange system with a carbonate eluent. The strong correlation demonstrates the model's reliability for predicting elution behavior. Data sourced from a study on the simultaneous analysis of metal-EDTA complexes and inorganic anions. oup.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Identification and Quantification of EDTA via Nickel Chelation

Capillary electrophoresis (CE) coupled with mass spectrometry (MS) provides a highly sensitive and selective method for the analysis of EDTA. To enhance detection and specificity, free EDTA is often converted into a stable, negatively charged metal complex prior to analysis. Pre-capillary complexation with nickel (II) ions is an effective strategy to form the Ni(II)-EDTA chelate, which can then be determined by CE with UV or MS detection. nih.gov

In a typical CE-MS setup, the sample containing EDTA is chelated with nickel, and the resulting Ni-EDTA complex is introduced into a capillary. An electric field is applied, causing the negatively charged complex to migrate toward the anode. The separation is based on the charge-to-size ratio of the ions. The effluent from the capillary is then introduced into the mass spectrometer for detection and quantification. nih.gov

CE-MS methods have been rigorously validated for the determination of EDTA in complex biological matrices like human plasma and urine. nih.gov These methods often employ automated anion-exchange solid-phase extraction for sample preparation and use stable isotope-labeled internal standards to ensure high accuracy and precision. nih.gov The use of large-volume injections can further improve detection limits through field-amplified sample injection. nih.gov The coupling of CE with tandem mass spectrometry (CE-MS/MS) offers even greater selectivity through selected reaction monitoring (SRM), where a specific precursor ion is fragmented and a characteristic product ion is monitored. nih.gov

Table 2: Validation Parameters for CE-MS/MS Determination of EDTA

| Validation Parameter | Result |

|---|---|

| Lower Level of Detection (LLOD) in Plasma | 7.3 ng/mL |

| Lower Level of Quantitation (LLOQ) in Plasma | 14.6 ng/mL |

| Injection Precision (RSD) | 6.1% |

| Intra-assay Precision (RSD) | < 15% |

| Intra-assay Accuracy (Bias) | < +/- 12% |

| Inter-assay Precision (RSD) | < 18% |

| Inter-assay Accuracy (Bias) | < +/- 9% |

This table summarizes the performance characteristics of a validated CE-MS/MS method for the quantitative determination of EDTA in human plasma. RSD refers to Relative Standard Deviation. The data demonstrates the method's high sensitivity, precision, and accuracy. nih.gov

Application of Radiometric Tracers in Nickel-EDTA Kinetic and Exchange Studies

Radiometric tracer methods are employed to study the kinetics of complex displacement reactions involving nickel and EDTA complexes. These techniques offer high sensitivity for determining trace amounts of nickel and for investigating the dynamics of metal exchange. A notable application is the use of a radioreagent, such as zinc-EDTA labeled with the gamma-emitting isotope Zinc-65 (⁶⁵Zn), to quantify nickel.

The principle of this radiotracer displacement method is based on the difference in stability between different metal-EDTA complexes. Nickel forms a more stable complex with EDTA than zinc does. When a sample containing nickel ions is introduced to a solution of ⁶⁵Zn-EDTA, the nickel displaces the radioactive ⁶⁵Zn from the EDTA complex:

Ni²⁺ + [⁶⁵Zn-EDTA]²⁻ → [Ni-EDTA]²⁻ + ⁶⁵Zn²⁺

The amount of radioactive zinc released is directly proportional to the concentration of nickel in the sample. The displaced ⁶⁵Zn²⁺ is then separated from the remaining anionic ⁶⁵Zn-EDTA complex using a technique like solvent extraction with a dithizone-carbon tetrachloride solution. The radioactivity of the extracted zinc is measured, and a calibration curve of radioactivity versus nickel concentration allows for quantification. This method is sensitive enough to measure nickel concentrations as low as 0.1 µg/mL or less, depending on the specific activity of the radioreagent.

Kinetic studies using this method have shown that factors such as temperature and shaking time can affect the rate of the displacement reaction. In addition to ⁶⁵Zn, other radioisotopes like Nickel-57 (⁵⁷Ni), a gamma-emitting isotope generated in a cyclotron, have been used to study the toxicokinetics and tissue distribution of nickel itself, providing valuable data on its biological behavior. nih.gov

Table 3: Calibration Data for Radiotracer Displacement Method for Nickel

| Nickel Concentration (µg/mL) | Net Radioactivity of Displaced ⁶⁵Zn (cpm) |

|---|---|

| 0.10 | 1500 |

| 0.20 | 3000 |

| 0.30 | 4500 |

| 0.40 | 6000 |

| 0.50 | 7500 |

This table illustrates a typical linear relationship between the concentration of nickel and the measured radioactivity of the zinc it displaces from a ⁶⁵Zn-EDTA complex. The strong linear correlation confirms the method's suitability for quantitative analysis. Data is representative of findings from radiotracer displacement studies.

Applications of Nickel Ethylenediaminetetraacetic Acid in Materials Science and Chemical Processes

Role in Advanced Materials Synthesis and Catalysis

The Ni-EDTA complex serves as a versatile precursor and component in the development of sophisticated materials, particularly in the fields of nanocatalysis and composite materials. Its well-defined stoichiometry and thermal decomposition behavior are key to its utility in these applications.

Utilization in Solution Combustion Synthesis of Nickel-Based Nanocatalysts

Solution combustion synthesis (SCS) is a technique used for producing a variety of nanopowders, valued for its simplicity and efficiency. mdpi.com In this method, an aqueous solution containing a metal nitrate (B79036) (an oxidizer) and a fuel (a reducing agent) is rapidly heated, leading to a self-sustaining exothermic reaction that yields the desired nanomaterial. mdpi.comqu.edu.qa

Nickel ethylenediaminetetraacetic acid plays a crucial role in the SCS of nickel-based nanocatalysts, where EDTA can act as both a chelating agent and a combustion fuel. mdpi.com The process typically involves dissolving nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), the metal precursor and oxidizer, with EDTA in water. mdpi.com The chelation between Ni²⁺ and EDTA ensures a uniform distribution of the metal ions in the precursor solution. Upon heating, the decomposition of the Ni-EDTA complex and the subsequent combustion reaction lead to the formation of nickel oxide (NiO) nanocatalysts. mdpi.commdpi.com

The characteristics of the resulting nanocatalyst are highly dependent on the molar ratio of the fuel (EDTA) to the oxidizer (nickel nitrate), often denoted as the F/O ratio. mdpi.com Research has shown that varying this ratio significantly impacts the crystallite size and phase composition of the synthesized catalyst. For instance, as the EDTA content increases beyond the stoichiometric balance, the proportion of metallic nickel in the catalyst particles can decrease, leading to the formation of single-phase NiO. mdpi.com The smallest crystallite sizes are often observed when the ratio of Ni ions to EDTA is 1:1. mdpi.com An excess of EDTA can lead to an increase in crystallite size due to the excessive fuel supply. mdpi.com The use of EDTA as the fuel results in the formation of porous NiO agglomerates. mdpi.com

| Fuel/Oxidizer (F/O) Ratio | Effect on Catalyst Structure | Resulting Material |

| Stoichiometric (e.g., F/O = 0.25) | Balanced combustion | Mixture of Ni and NiO phases |

| Fuel-Lean (e.g., F/O < 1.0) | Incomplete combustion | May result in larger crystallites |

| Fuel-Rich (e.g., F/O > 1.0) | Excessive fuel supply | Increased crystallite size, single-phase NiO |

| 1:1 Ni ion to EDTA Ratio | Optimal for small crystallites | Smallest crystallite size observed |

This table summarizes the general influence of the Fuel-to-Oxidizer (EDTA to Nickel Nitrate) ratio on the synthesis of nickel-based nanocatalysts via solution combustion synthesis, based on findings from referenced studies. mdpi.com

Influence on Carbon Nanotube Growth Behavior via Nickel-EDTA Precursors

The nickel oxide nanocatalysts synthesized using the Ni-EDTA precursor in solution combustion are subsequently used to grow carbon nanotubes (CNTs) through catalytic chemical vapor deposition (CCVD). mdpi.com The properties of the nanocatalyst, which are controlled by the F/O ratio during its synthesis, directly influence the growth and quality of the CNTs. mdpi.commdpi.com

Studies have demonstrated a clear correlation between the F/O ratio of the Ni-EDTA precursor system and the resulting CNT characteristics. When the F/O ratio increases, the catalyst particles can grow excessively, sometimes reaching hundreds of nanometers. mdpi.com This excessive growth can inhibit further CNT development, causing a rapid termination of the growth process. mdpi.com The crystallinity of the CNTs is also affected. Analysis using Raman spectroscopy has shown that the highest CNT crystallinity, indicated by the ID/IG ratio, is achieved when the nanocatalyst is synthesized with a near 1:1 ratio of Ni ions to EDTA. mdpi.com

| Precursor F/O Ratio (EDTA/Ni) | Catalyst Particle Size | Carbon Nanotube (CNT) Growth | CNT Crystallinity (ID/IG Ratio) |

| Low | Smaller | Sustained growth | Lower |

| Near 1:1 | Optimal for CNT growth | Efficient growth | Highest |

| High | Excessively large | Growth termination | Lower |

This table illustrates the impact of the Fuel-to-Oxidizer ratio in the Ni-EDTA precursor synthesis on the subsequent growth of Carbon Nanotubes. mdpi.com

Intercalation of Nickel-EDTA Species into Layered Double Hydroxides for Novel Materials

Layered double hydroxides (LDHs) are a class of inorganic materials with a lamellar structure, making them suitable for intercalation, where guest molecules or ions are inserted between their layers. oup.comrsc.org A novel approach to incorporating nickel into LDHs involves using the pre-formed, highly stable [Ni(edta)]²⁻ complex. oup.com

This method differs from the traditional technique of coprecipitating Mg(II), Al(III), and Ni(II) cations. oup.com Instead, the synthesis is carried out by the coprecipitation of magnesium (Mg²⁺) and aluminum (Al³⁺) ions in an aqueous solution that already contains the [Ni(edta)]²⁻ chelate. oup.comoup.com The high stability of the [Ni(edta)]²⁻ complex (logarithm of stability constant is 18.62) prevents the dissociation of nickel ions, allowing the entire complex anion to be intercalated into the interlayer space of the LDH structure during its formation. oup.com The resulting solid material, MgAl-Ni(edta), is a new layered double hydroxide (B78521) phase with a pale blue color characteristic of the [Ni(edta)]²⁻ species. oup.com

Thermal decomposition studies show that the intercalated [Ni(edta)]²⁻ species decompose at a slightly higher temperature compared to pure Na₂Ni(edta), suggesting an increased stability of the chelate within the LDH structure. oup.com This enhanced stability is attributed to interactions between the carboxylic functional groups of the intercalated complex and the basic magnesium oxide (MgO) formed during the thermal decomposition of the LDH layers. oup.com This intercalation method opens up possibilities for creating novel materials with tailored properties for applications such as catalysis. oup.com

Metal Ion Management in Industrial Chemical Applications

The strong chelating ability of EDTA is widely exploited in industrial settings to control the reactivity of metal ions. By forming stable, water-soluble complexes, EDTA can sequester metal ions, preventing them from causing undesirable reactions or precipitation.

Sequestration of Metal Impurities in Industrial Water Treatment Processes

In industrial water treatment, EDTA is a powerful chelating agent used to bind and sequester metal ions. researchgate.netnih.gov The formation of stable complexes like Ni-EDTA is a double-edged sword. On one hand, EDTA's ability to form strong complexes with a wide range of metal ions makes it effective for sequestering impurities. nih.govresearchgate.net For example, in pulp mill effluents, EDTA has been shown to markedly increase the solubility of metal impurities such as zinc, cadmium, lead, iron, nickel, and copper, effectively keeping them in solution and preventing their precipitation. nih.govresearchgate.net

On the other hand, the very stability of these metal-EDTA complexes, including Ni-EDTA, presents a significant challenge for wastewater treatment. researchgate.netmdpi.com Conventional precipitation methods, which rely on adding agents like hydroxide to precipitate metals, are ineffective because the chelated metal remains soluble. researchgate.net The Ni-EDTA complex is particularly stable and has low biodegradability, making its removal from industrial effluents, such as those from electroplating, a difficult environmental problem. mdpi.comnih.gov Consequently, advanced treatment methods are often required to break down the complex before the metal can be removed. nih.govamericanelements.com

| Metal Ion Impurity | Effect of EDTA Addition | Implication for Water Treatment |

| Zinc (Zn²⁺) | Increased solubility nih.govresearchgate.net | Sequestration, but difficult to remove |

| Cadmium (Cd²⁺) | Increased solubility nih.govresearchgate.net | Sequestration, but difficult to remove |

| Lead (Pb²⁺) | Increased solubility nih.govresearchgate.net | Sequestration, but difficult to remove |

| Iron (Fe²⁺/Fe³⁺) | Increased solubility nih.govresearchgate.net | Sequestration, but difficult to remove |

| Nickel (Ni²⁺) | Increased solubility nih.govresearchgate.net | Sequestration, but difficult to remove |

| Copper (Cu²⁺) | Increased solubility nih.govresearchgate.net | Sequestration, but difficult to remove |

This table shows the effect of EDTA on the solubility of various metal impurities in industrial water, highlighting its role as a sequestering agent.

Application in Textile and Paper Industries for Preventing Metal Ion Interference

In the textile and paper industries, EDTA is used primarily to sequester metal ions present in process water, which can otherwise interfere with manufacturing processes. shreebschemicals.comkraftchemical.com

In the pulp and paper industry, EDTA is crucial in the chlorine-free bleaching process that uses hydrogen peroxide. kraftchemical.comrasayanjournal.co.in Trace amounts of metal ions, particularly manganese (Mn²⁺), can catalyze the decomposition of hydrogen peroxide into less effective or harmful species. kraftchemical.com This reduces bleaching efficiency and can damage cellulose (B213188) fibers. rasayanjournal.co.in By adding EDTA, these metal ions are chelated and deactivated, stabilizing the hydrogen peroxide and allowing for a more efficient and effective bleaching process. kraftchemical.comrasayanjournal.co.in

Role in Cement Industry for Analytical Determination of Components

Ethylenediaminetetraacetic acid (EDTA) serves a crucial role in the cement industry as a chelating agent for the analytical determination of various metallic components in cement, clinkers, and cement-treated materials. wikipedia.orgtrb.org The fundamental principle behind its use is complexometric titration, a well-established analytical method for quantifying polyvalent metal cations. trb.orggarph.co.uk EDTA forms strong, stable, 1:1 complexes with ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are primary constituents of cement. trb.orggarph.co.uk

The analytical procedure typically involves dissolving a sample of cement or clinker and titrating the solution with a standardized EDTA solution. trb.org By adjusting the pH of the solution, specific ions can be targeted. For instance, at a high pH (between 13 and 13.5), interfering substances like iron and aluminum can be precipitated, allowing for the selective titration of calcium. trb.org An indicator dye, which also forms a colored complex with the metal ions, is used to signal the endpoint of the titration. garph.co.uk When all the free metal ions have been complexed by the EDTA, the indicator changes color, allowing for the calculation of the metal's concentration. garph.co.uk This EDTA titration method is recognized for being significantly faster and offering improved precision over other methods for determining the cement content of treated base materials. trb.org

Beyond quality control, understanding the interaction of EDTA with cement is important as it can also act as a retarder in cement hydration, influencing the setting time and flowability of fresh cement paste. tudelft.nlresearchgate.net

Advanced Metal Separation and Recovery Technologies

Selective Separation of Magnesium from Nickel and Cobalt Mixtures using EDTA Complexation

In hydrometallurgical processes, particularly those involving nickel and cobalt ores, magnesium is a common impurity that poses significant separation challenges. tib.euscholaris.ca A novel and efficient method utilizes the principles of EDTA complexation to achieve selective separation. This process leverages the difference in stability between the EDTA complexes of nickel and cobalt versus that of magnesium. tib.euacs.org EDTA selectively binds with nickel and cobalt, forming stable aqueous complexes, which prevents their co-precipitation when magnesium is subsequently removed from the solution. tib.euacs.org

Research has demonstrated that temperature plays a critical role in the kinetics of this separation process. tib.euacs.org Increasing the reaction temperature significantly accelerates the complexation of nickel and cobalt with EDTA, reducing the required time to under one hour. tib.euacs.org At an optimized temperature of 75 °C, over 98% of magnesium can be selectively precipitated and removed, with minimal loss of nickel and cobalt (less than 2% co-precipitation). tib.euacs.org This method presents a rapid and highly effective alternative to conventional metal separation techniques. acs.org Furthermore, the EDTA can be recovered and reused, enhancing the economic and environmental sustainability of the process. tib.euacs.org

Table 1: Effect of Temperature on Selective Magnesium Separation from Ni/Co Solutions using EDTA

This table summarizes the findings of a study on the impact of temperature on the efficiency and kinetics of magnesium separation from nickel and cobalt pregnant leach solutions through EDTA complexation. tib.euacs.org

| Parameter | 25 °C | 50 °C | 75 °C |

|---|---|---|---|

| Magnesium Removal Efficiency | - | - | > 98% |

| Nickel and Cobalt Co-precipitation | - | - | < 2% |

| Required Complexation Time | Significantly longer | Intermediate | < 1 hour |

Electrochemical Recovery of Nickel from Wastewaters Containing Ni-EDTA Complexes

Wastewaters from industries such as electroless nickel plating often contain nickel in the form of highly stable Nickel-EDTA complexes. acs.org These complexes are resistant to removal by traditional chemical precipitation methods. nih.gov Electrochemical technologies offer a promising solution for treating these effluents by breaking down the stable Ni-EDTA complex and recovering the nickel. acs.orgnih.gov

One effective method is bipolar membrane electrodialysis. In this system, H⁺ ions produced by the bipolar membrane effectively destroy the stable structure of the Ni-EDTA complex, releasing free Ni²⁺ ions into the solution. nih.gov These Ni²⁺ ions can then combine with OH⁻ ions, also generated by the bipolar membrane, to precipitate as nickel hydroxide (Ni(OH)₂), a recoverable product. nih.gov Studies have shown that this process can achieve high removal and recovery efficiencies. For example, under optimized conditions, 99.0% of Ni-EDTA was removed from a simulated solution. nih.gov When applied to actual plating wastewater, the system achieved 92.1% removal and 88.7% recovery of nickel. nih.gov

Other electrochemical approaches include Electrochemical Advanced Oxidation Processes (EAOPs), which utilize powerful oxidizing agents like hydroxyl radicals generated at the anode to degrade the EDTA ligand, thereby releasing the nickel ion for cathodic deposition. acs.orgresearchgate.net The choice of anode material, such as boron-doped diamond (BDD), can significantly influence the efficiency of the degradation process. acs.orgresearchgate.net

Table 2: Performance of Bipolar Membrane Electrodialysis for Nickel Recovery from Ni-EDTA Wastewater

This table presents the operational parameters and resulting efficiencies for nickel recovery from Ni-EDTA solutions using a bipolar membrane electrodialysis system. nih.gov

| Parameter | Value |

|---|---|

| Electrolyte (Na₂SO₄) Concentration | 0.2 mol/L |

| Current Density | 16 mA/cm² |

| Initial Ni-EDTA Concentration | 1000 mg/L |

| Treatment Time | 32 hours |

| Ni-EDTA Removal Efficiency (Simulated Wastewater) | 99.0% |

| Ni-EDTA Removal Efficiency (Actual Wastewater) | 92.1% |

| Nickel Recovery (Actual Wastewater) | 88.7% |

Strategies for Enhancing Cathodic Nickel Recovery Efficiency and Reusability of Materials

In electrochemical systems designed to treat Ni-EDTA wastewater, the efficiency of nickel recovery at the cathode is a critical factor. acs.org Research has focused on optimizing cathodic performance by investigating various materials and developing strategies for their regeneration and reuse. acs.org

A comparative study of different cathode materials—including carbon felt (CF), titanium plate, graphite (B72142) plate (GP), copper plate, and stainless-steel plate—found that the choice of material significantly impacts nickel removal efficiency. acs.org The carbon felt cathode achieved the highest performance, with a Ni removal efficiency of 81.6 ± 0.1%. acs.org This superior performance is attributed to the material's large surface area and a higher rate of mass transport of Ni²⁺ ions to its nanowire-like structure. acs.org

Table 3: Comparison of Cathode Materials for Nickel Recovery from Ni-EDTA Solutions

This table shows the nickel removal efficiency and mass transport coefficient for various cathode materials tested in an electrochemical system for treating Ni-EDTA wastewater. acs.org

| Cathode Material | Ni Removal Efficiency (%) | Mass Transport Coefficient (kₘ) (x 10⁻⁴ s⁻¹) |

|---|---|---|

| Carbon Felt (CF) | 81.6 ± 0.1 | 4.3 ± 0.4 |

| Titanium Plate | 52.1 ± 1.4 | 1.8 ± 0.2 |

| Graphite Plate (GP) | - | - |

| Copper Plate | - | - |

| Stainless-Steel Plate | - | - |

Beyond initial efficiency, the reusability of the cathode material is essential for a cost-effective and sustainable process. The accumulated nickel on the carbon felt surface can be successfully recovered, either as a nickel salt solution through acid leaching or as high-purity nickel oxide (NiO) by calcinating the loaded cathode at temperatures above 800 °C. acs.org Crucially, the carbon felt cathode can be regenerated via acid leaching and reused for multiple cycles. acs.org Studies have confirmed that the performance of the regenerated carbon felt remains comparable to that of a fresh cathode even after 10 cycles of use and regeneration, demonstrating its excellent stability and reusability. acs.org

Degradation and Decomplexation Mechanisms of Nickel Ethylenediaminetetraacetic Acid Complexes

Challenges in Environmental Persistence and Biodegradability of Ni-EDTA

Nickel ethylenediaminetetraacetic acid (Ni-EDTA) is a highly stable metal chelate, a characteristic that makes it effective in industrial applications such as electroplating but also contributes to its environmental persistence. The strong coordination between the nickel ion and the EDTA ligand results in a complex that is resistant to conventional chemical and biological degradation processes. sci-hub.runih.gov

The low biodegradability of Ni-EDTA is a primary concern. sci-hub.runih.gov Standard biological wastewater treatment methods are largely ineffective at breaking down this complex. While some microorganisms have been shown to degrade metal-EDTA complexes, the process is often slow and inefficient for Ni-EDTA. For instance, a mixed microbial culture demonstrated the ability to biodegrade various metal-EDTA complexes, but the biodegradability followed the order of Fe > Cu > Co > Ni > Cd, indicating that Ni-EDTA is among the more recalcitrant complexes. bohrium.com After 28 days, only about 23.4% of the EDTA from the Ni-EDTA complex was biodegraded by the mixed culture. bohrium.com This resistance to microbial attack allows Ni-EDTA to pass through wastewater treatment plants largely unmodified, leading to its accumulation in aquatic environments. researchgate.net The persistence of EDTA and its metal complexes can lead to the undesirable mobilization of heavy metals in soils and sediments, increasing their bioavailability and potential toxicity. nih.gov

Electrochemical Advanced Oxidation Processes (EAOPs) for Ni-EDTA Decomposition

Electrochemical Advanced Oxidation Processes (EAOPs) have emerged as a promising technology for the treatment of refractory organic pollutants like Ni-EDTA. sci-hub.rumagtech.com.cn These methods utilize electrochemical reactions to generate highly reactive species, primarily hydroxyl radicals (•OH), which can effectively break down the stable Ni-EDTA complex. rsc.orgrsc.orgresearchgate.net

In EAOP systems, the degradation of Ni-EDTA primarily occurs at or near the anode surface. rsc.orgrsc.org The fundamental mechanism involves the electrochemical generation of hydroxyl radicals from the oxidation of water molecules on the anode surface. These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the organic EDTA ligand. mdpi.com

The process involves both direct and indirect oxidation pathways. Direct oxidation can occur through the transfer of electrons from the Ni-EDTA complex to the anode surface. daneshyari.com However, the indirect oxidation mediated by hydroxyl radicals is considered the dominant degradation pathway. daneshyari.comcolab.ws The hydroxyl radicals attack the EDTA molecule, leading to the cleavage of the amine groups and the breakdown of the chelate structure into smaller, less complex organic intermediates such as formic acid, glycine (B1666218), and oxamic acid. nih.govrsc.org The destruction of the EDTA ligand releases the complexed Ni²⁺ ions into the solution, which can then be removed by electrodeposition onto the cathode. rsc.org Studies have shown that the rate of Ni-EDTA degradation is often controlled by the mass transport of the complex to the anode surface rather than the chemical reaction rate itself. rsc.org

Kinetic modeling is a crucial tool for understanding and optimizing the performance of EAOP systems for Ni-EDTA degradation. Mathematical models have been developed to describe the removal of Ni-EDTA, the recovery of nickel, and the reduction of total organic carbon (TOC). rsc.org These models incorporate key reactions, including the generation of hydroxyl radicals, the transport of reactants to the electrode surfaces, and the oxidation of Ni-EDTA and its degradation intermediates.

Interactive Data Table: Kinetic Parameters for Ni-EDTA Degradation in a 3D-EF System This table presents the observed rate constants (k_obs) for Ni-EDTA decomplexation under varying operational parameters in a three-dimensional electro-Fenton (3D-EF) system.

| Parameter | Condition | k_obs (min⁻¹) | Ni-EDTA Removal Efficiency (%) after 120 min |

| pH | 3 | 0.0153 | 84.12 |

| 5 | 0.0142 | 81.93 | |

| 7 | 0.0135 | 84.89 | |

| 9 | 0.0101 | 70.36 | |

| Fe²⁺ Dosage | 0.5 mmol/L | 0.0119 | 78.43 |

| 1.0 mmol/L | 0.0135 | 84.89 | |

| 1.5 mmol/L | 0.0125 | 80.12 | |

| Current Density | 6 mA/cm² | 0.0097 | 73.58 |

| 8 mA/cm² | 0.0118 | 78.89 | |

| 10 mA/cm² | 0.0135 | 82.28 | |

| 12 mA/cm² | 0.0121 | 79.87 |

Data sourced from a study on the decomplexation of Ni-EDTA by a three-dimensional electro-Fenton system. sci-hub.ru

The efficiency of Ni-EDTA degradation in EAOP systems is highly dependent on the choice of electrode material and the operational parameters. Anode materials with high oxygen evolution potential, such as boron-doped diamond (BDD), lead dioxide (PbO₂), and certain mixed metal oxides, are generally more effective for generating hydroxyl radicals and promoting oxidation. researchgate.net

Modifications to electrode materials can further enhance performance. For example, doping PbO₂ electrodes with bismuth (PbO₂-Bi) or nickel (Ni-PbO₂) has been shown to improve catalytic activity, increase reactive surface area, and enhance the degradation of Ni-EDTA. magtech.com.cndaneshyari.com A 1% Ni-doped PbO₂ electrode achieved a Ni-EDTA removal efficiency of 96.5% and a Ni removal efficiency of 52.1%. daneshyari.com Similarly, a Ti³⁺ self-doped TiO₂ nanotube array anode removed over 96% of Ni-EDTA and 88% of TOC after 120 minutes. nih.gov

Key operating parameters that influence degradation efficiency include:

Current Density: Higher current densities generally increase the rate of hydroxyl radical generation and thus the degradation rate of Ni-EDTA. However, excessively high densities can lead to reduced current efficiency and increased energy consumption. sci-hub.ru

pH: The pH of the solution can affect the surface charge of the anode and the speciation of the reactants. While some systems operate best under acidic conditions, others, like the three-dimensional electro-Fenton system, can achieve high removal efficiency at a neutral pH of 7. sci-hub.ru

Initial Concentration: The initial concentration of Ni-EDTA can impact the treatment time required to achieve a certain level of degradation. nih.gov

Coexisting Ions: The presence of other ions in the wastewater, such as chloride, nitrate (B79036), or phosphate (B84403), can influence the degradation process by competing for active sites on the anode or reacting with hydroxyl radicals. sci-hub.ru

Interactive Data Table: Effect of Coexisting Ions on Ni-EDTA Removal in a 3D-EF System This table illustrates the impact of different coexisting ions on the removal efficiency of Ni-EDTA after 120 minutes in a 3D-EF system.

| Coexisting Ion | Removal Efficiency (%) | Observed Rate Constant (k_obs) (min⁻¹) |

| Control (None) | 81.04 | 0.0131 |

| Cl⁻ | 87.47 | 0.0163 |

| NO₃⁻ | 78.87 | 0.0123 |

| HPO₄²⁻ | 73.79 | 0.0108 |

Data indicates that chloride ions can promote the removal of Ni-EDTA, while nitrate and phosphate ions have an inhibitory effect. sci-hub.ru

Fenton-like and Other Advanced Oxidation Technologies for Ni-EDTA Remediation

In addition to EAOPs, other advanced oxidation technologies, particularly those based on Fenton and Fenton-like reactions, have been investigated for the remediation of Ni-EDTA. The conventional Fenton process, which uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals, is effective but typically requires acidic conditions (pH 2-3) for optimal performance. sci-hub.ru

To overcome this pH limitation, heterogeneous Fenton-like systems and other modified processes have been developed. For instance, a three-dimensional electro-Fenton (3D-EF) system has demonstrated high Ni-EDTA removal efficiency (84.89% after 120 minutes) at a neutral pH of 7. sci-hub.ru Sequential application of Fenton and ozone-based oxidation processes has also proven effective for treating industrial nickel plating effluents, achieving Ni²⁺ and TOC removal efficiencies of 99.8% and 74.8%, respectively.

Recent research has focused on the development of advanced catalyst systems to enhance the efficiency of Fenton-like processes for Ni-EDTA degradation. A significant area of interest is the use of catalysts with oxygen vacancies. Oxygen vacancies are defects in the crystal lattice of metal oxides that can act as active sites, promoting the generation of reactive oxygen species and enhancing catalytic activity.